4-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]-2,2-dimethylmorpholine
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Overview
Description
4-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]-2,2-dimethylmorpholine is a chemical compound that belongs to the class of sulfonyl morpholines. This compound is characterized by the presence of a sulfonyl group attached to a morpholine ring, which is further substituted with a 2-chloro-6-methylpyridin-3-yl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]-2,2-dimethylmorpholine typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-chloro-6-methylpyridine, is subjected to sulfonylation using a suitable sulfonyl chloride reagent under basic conditions to form the sulfonyl pyridine intermediate.
Morpholine Ring Formation: The sulfonyl pyridine intermediate is then reacted with 2,2-dimethylmorpholine under appropriate conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sulfonyl chlorides, bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or toluene.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]-2,2-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can be carried out to convert the sulfonyl group to a sulfide group.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted pyridine derivatives.
Scientific Research Applications
4-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]-2,2-dimethylmorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]-2,2-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The pyridine ring can also participate in binding interactions with biological targets, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]morpholine: Similar structure but lacks the 2,2-dimethyl substitution on the morpholine ring.
2-Chloro-6-methylpyridine: The pyridine derivative used as a starting material in the synthesis.
Sulfonyl Morpholines: A broader class of compounds with similar sulfonyl and morpholine functionalities.
Uniqueness
4-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]-2,2-dimethylmorpholine is unique due to the presence of both the sulfonyl group and the 2,2-dimethyl substitution on the morpholine ring. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-(2-chloro-6-methylpyridin-3-yl)sulfonyl-2,2-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-9-4-5-10(11(13)14-9)19(16,17)15-6-7-18-12(2,3)8-15/h4-5H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMADFVUDZDCEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)N2CCOC(C2)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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